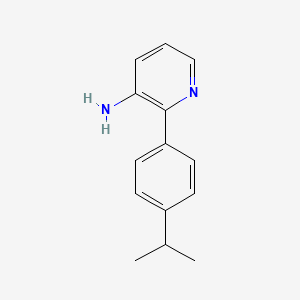

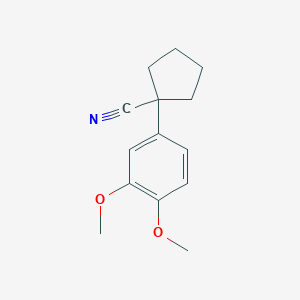

2-(4-Isopropylphenyl)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scalable Synthesis of Pyridine Derivatives

The scalable synthesis of pyridine derivatives is a significant area of research due to their application in the development of kinase inhibitors, which are crucial in the treatment of various diseases. A study presents a new, scalable, and high-yielding synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate in the preparation of protein kinase inhibitors targeting PI3K and mTOR kinase. This synthesis avoids the use of sealed vessels in the amination process and has been optimized for large-scale production .

Synthesis and Properties of Isopropyl-Substituted Pyridines

Another research focuses on the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which exhibits a weak nucleophilic base property due to the steric protection provided by isopropyl groups. This compound was synthesized via a two-stage process involving a pyrylium salt intermediate. The study also explores the compound's reactivity, confirming its potential as a substitute for nonnucleophilic bases in organic syntheses .

Multicomponent Synthesis and Application as Corrosion Inhibitors

A novel method for synthesizing 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives has been developed. This method employs a one-pot multicomponent condensation reaction and has been successfully performed under solvent-free conditions. The resulting pyridine derivatives have demonstrated corrosion inhibition efficiency, which increases with concentration. These findings could have implications for the development of new corrosion inhibitors .

Synthesis of 3-Aminoimidazo[1,2-a]pyridines

The synthesis of 3-aminoimidazo[1,2-a]pyridines from α-aminopyridinyl amides has been achieved through a cyclodehydration-aromatization reaction. This process is facilitated by the activation of N-Boc-protected 2-aminopyridine-containing amides, followed by a deprotection-aromatization sequence. The resulting heterocycles are valuable intermediates for further functionalization via Pd- and Ru-catalyzed C-H arylation reactions .

Functionalized Pyridine Derivatives and Organosilicon Copolymers

The synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine involves the condensation of [3-(triethoxysilyl)propyl]amine with 2-aminopyridine. Further reactions lead to derivatives and cross-linked organosilicon copolymers, which exhibit anion exchange properties with respect to chlorocomplexes of various metals. This study highlights the potential applications of these materials in the field of catalysis and materials science .

Regioselective Lithiation of Pyridylcarboxylic Amides

Research on the regioselective lithiation of N,N-diisopropylpyridylcarboxylic amides provides a convenient method for the synthesis of 2,3- and 3,4-disubstituted pyridines. This method involves the reaction of the amides with lithium amides, leading to the formation of new C-C bonds. The study offers insights into the synthesis of disubstituted pyridines, which are important building blocks in organic chemistry .

Scientific Research Applications

Redox-Activated Amine Derivatives in Synthesis

Metal-Free Photoredox Catalysis

The formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds through redox-activated primary amine derivatives highlights a novel approach in organic chemistry. Utilizing 2,4,6-triphenylpyridinium salts in reactions with alkynyl p-tolylsulfones and vinyl phenyl sulfones under mild conditions offers a scalable and chemoselective method for synthesizing functionalized alkynes and (E)-alkenes. This metal-free strategy underscores the importance of amines in diversifying complex molecular scaffolds, facilitated by photoredox catalysis (Ociepa, Turkowska, & Gryko, 2018).

Amination of Pyridines and Quinolines

One-Pot Fashion Amination

The conversion of pyridine N-oxides to 2-aminopyridines and 2-aminoquinolines using Ts2O-t-BuNH2 followed by in situ deprotection with TFA demonstrates an efficient pathway for amination. This method achieves high yields and excellent selectivity, providing a general and practical approach for modifying pyridines and isoquinolines, which are critical intermediates in numerous chemical syntheses (Yin et al., 2007).

Photophysics and DFT Studies of Platinum Complexes

Phosphorescent Platinum Complexes

The study of C*N∧N- and C∧N∧N-coordinated platinum complexes reveals insights into their synthesis, structure, and photophysical properties. These complexes exhibit unique geometrical arrangements and photoluminescence, contributing to the understanding of metal-ligand interactions and their potential applications in materials science (Harris et al., 2013).

Catalysis and Polymer Synthesis

Aromatic Amine Ligand/Copper(I) Chloride Catalyst System

The synthesis of poly(2,6-dimethyl-1,4-phenylene ether) using aromatic amine ligands highlights the role of catalyst systems in polymer chemistry. The efficiency of 4-aminopyridine/Cu(I) chloride in accelerating polymerization rates underscores the importance of ligand basicity and steric hindrance in catalytic processes (Kim et al., 2018).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-propan-2-ylphenyl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10(2)11-5-7-12(8-6-11)14-13(15)4-3-9-16-14/h3-10H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFGXKKLTSXJPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=C(C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2546274.png)

![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)

![2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2546278.png)

![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)

![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)

![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)

![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2546294.png)